molecular formula C13H11Br2NO2 B580365 4,8-Dibromo-6-methylquinoline-3-carboxylic acid ethyl ester CAS No. 1242260-25-8

4,8-Dibromo-6-methylquinoline-3-carboxylic acid ethyl ester

Cat. No.: B580365
CAS No.: 1242260-25-8
M. Wt: 373.044
InChI Key: AEFTXGOBAQWWCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,8-Dibromo-6-methylquinoline-3-carboxylic acid ethyl ester is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, characterized by the presence of bromine atoms at positions 4 and 8, a methyl group at position 6, and an ethyl ester group at position 3, exhibits unique chemical properties that make it valuable for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,8-dibromo-6-methylquinoline-3-carboxylate typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. The process begins with the condensation of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing reactive α-methylene functionality. The reaction is catalyzed by a base, such as sodium ethoxide, and is carried out under reflux conditions in an alcoholic solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the incorporation of environmentally friendly catalysts and solvents can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 4,8-Dibromo-6-methylquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4,8-Dibromo-6-methylquinoline-3-carboxylic acid ethyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 4,8-dibromo-6-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atoms and the quinoline ring play a crucial role in binding to biological macromolecules, such as enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit bacterial enzymes, leading to antibacterial activity .

Comparison with Similar Compounds

4,8-Dibromo-6-methylquinoline-3-carboxylic acid ethyl ester can be compared with other quinoline derivatives, such as:

The uniqueness of ethyl 4,8-dibromo-6-methylquinoline-3-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

1242260-25-8

Molecular Formula

C13H11Br2NO2

Molecular Weight

373.044

IUPAC Name

ethyl 4,8-dibromo-6-methylquinoline-3-carboxylate

InChI

InChI=1S/C13H11Br2NO2/c1-3-18-13(17)9-6-16-12-8(11(9)15)4-7(2)5-10(12)14/h4-6H,3H2,1-2H3

InChI Key

AEFTXGOBAQWWCM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)Br)C)Br

Synonyms

4,8-Dibromo-6-methylquinoline-3-carboxylic acid ethyl ester

Origin of Product

United States

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